The compound is identified by its Chemical Abstracts Service (CAS) number 126456-06-2 and is part of a broader class of quinoxaline derivatives known for their diverse biological activities. It has been synthesized in various studies focusing on its potential as an antitumor agent and other therapeutic applications .
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves condensation reactions using appropriate starting materials. One common method includes the reaction of dialkyl (E)-2,3-dicyanobutendioates with o-phenylenediamine to yield various derivatives of tetrahydroquinoxalines.
The synthesis parameters often include temperature control, reaction time, and solvent choice, which significantly affect the yield and purity of the final product.
The molecular structure of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile can be described as follows:
The compound's InChI representation is InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)11-5-9(13)12-7/h1-3,11H,5H2,(H,12,13)
.
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile participates in various chemical reactions due to its reactive functional groups:
These reactions are crucial for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds like 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, which is essential for cell division:
This mechanism highlights its potential as an antitumor agent.
The physical and chemical properties of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
LogP (octanol-water partition coefficient) | Not specified |
Stability | Stable under normal conditions |
These properties influence its application in pharmaceutical formulations and biological assays.
The applications of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile are primarily in medicinal chemistry:
The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically originates from substituted nitrobenzoic acid precursors. A documented multi-step protocol begins with 4-amino-3-nitrobenzoic acid (4), which undergoes esterification with thionyl chloride in methanol to form the methyl ester intermediate. This intermediate subsequently reacts with appropriately substituted amines (e.g., glycine derivatives) under carbodiimide coupling conditions (EDCI, CH₂Cl₂) to yield N-substituted intermediates (5a–5e) with efficiencies ranging from 71.8% to 89.2% yield [3] [10]. Critical ring closure to form the tetrahydroquinoxaline core is achieved through catalytic hydrogenation or reductive cyclization, where the nitro group is reduced to an amine, facilitating intramolecular amidation. Alternative routes employ Vilsmeier-Haack formylation of dihydroquinoline precursors followed by aldehyde-to-nitrile conversion, though yields in the nitrile formation step remain moderate (48%) [10].
Post-cyclization functionalization is pivotal for introducing the carbonitrile group at the C6 position. One strategy involves carboxylic acid activation of 6-carboxy-tetrahydroquinoxalinone intermediates using thionyl chloride (SOCl₂) to generate acyl chlorides (2), which are then converted to amides or directly dehydrated to nitriles [1]. A more efficient approach bypasses the acid intermediate by employing direct aldehyde-to-nitrile transformation:
Starting Material | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
6-Formyl derivative | NH₂OH·HCl, Pyridine, Toluene, Δ | 6-Carbonitrile (7) | 48 |
6-Formyl derivative | I₂, NH₃ (aq), RT | 6-Carbonitrile (8) | 55–65 |
6-Carboxylic acid | SOCl₂ → NH₃ | 6-Carboxamide | 70–85 |
Additionally, N-alkylation of the quinoxalinone nitrogen is achieved using alkyl halides (ethyl iodide, propargyl bromide, ethyl bromoacetate) under phase-transfer catalysis, generating diversely substituted derivatives (7–18) [1].
Late-stage introduction of the tetrahydro moiety often employs catalytic hydrogenation. For example, quinoxaline precursors undergo chemoselective reduction of the pyrazine ring using Pd/C or PtO₂ catalysts under H₂ atmosphere (1–3 atm) [6] [10]. Reductive amination is also feasible, where 6-cyano-substituted quinoxalin-2(1H)-ones react with aldehydes/ketones in the presence of NaBH₃CN or NaBH(OAc)₃, yielding N-alkylated tetrahydroquinoxalines. Zinc chloride (ZnCl₂) can enhance selectivity by acting as a Lewis acid catalyst, particularly for sterically hindered carbonyl compounds [10].
Solvent polarity and boiling point significantly impact cyclocondensation and functionalization efficiency:
Table 2: Solvent and Temperature Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature | Key Advantage |
---|---|---|---|
Cyclocondensation | DMF | 80–100°C | Solubilizes polar intermediates |
Aldoxime dehydration | Toluene | 110–140°C | Azeotropic water removal |
Iodine-mediated nitrile synthesis | NH₃ (aq) | 25°C | Suppresses hydrolysis |
N-Alkylation | CH₂Cl₂/H₂O (PTC) | 40–60°C | Enhances alkyl halide reactivity |
Catalysts are indispensable for improving efficiency and regioselectivity:
Table 3: Catalyst Performance in Key Transformations
Catalyst | Reaction | Loading | Yield Improvement | Selectivity Notes |
---|---|---|---|---|
Pd/C | Nitro reduction | 5–10 wt% | 90–98% | No CN group reduction |
ZnCl₂ | Reductive amination | 20 mol% | Δ+40% | Favors N-monoalkylation |
TBAB | N-Alkylation | 5 mol% | Δ+35–45% | Suppresses O-alkylation |
AlCl₃ | Friedel-Crafts alkylation | 10 mol% | Δ+25% | Risk of nitrile decomposition |
Compound Inventory
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1